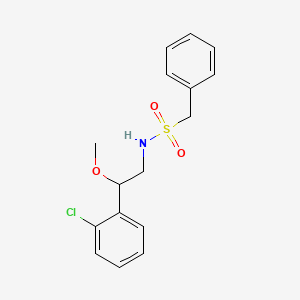

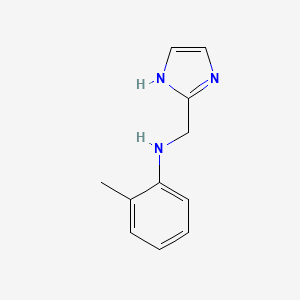

(E)-N-(2-(2-(呋喃-2-基)甲亚胺基)-2-氧代乙基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Tyrosinase Inhibition and Melanogenesis

Tyrosinase (EC 1.14.18.1) is a metalloenzyme involved in melanogenesis, the process of melanin production. Researchers have explored the inhibitory effects of this compound on tyrosinase activity. Specifically, a derivative of the compound with a 2,4-dihydroxy group bearing benzylidene (referred to as compound 8) demonstrated potent tyrosinase inhibition. Its IC50 values were 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively, compared to kojic acid (standard compound) with IC50 values of 19.97 µM and 33.47 µM .

The enzyme kinetics of compound 8 were determined to be of the mixed inhibition type, with inhibition constant (Ki) values of 0.012 µM and 0.165 µM. Molecular docking studies revealed that compound 8 can bind to both the catalytic and allosteric sites of tyrosinase, inhibiting enzyme activity. Computational molecular dynamics analysis further identified interactions with specific residues in the tyrosinase active site pocket, such as ASN260 and MET280. Additionally, compound 8 attenuated melanin synthesis and cellular tyrosinase activity, suggesting its potential as an antipigmentation agent .

Biomass-Derived Furan Compounds

Furan compounds, including those derived from biomass such as furfural and 5-hydroxymethylfurfural (HMF), serve as versatile platform molecules. These compounds are obtained through the degradation of lignocellulosic cellulose. Researchers have explored their electrocatalytic conversion and potential applications in sustainable chemistry .

Other Applications

While the specific compound has been studied primarily in the context of tyrosinase inhibition, it’s essential to note that furanic compounds, in general, have broader applications. For instance, the oxidation of furfural yields 2-furoic acid, which can be further transformed into dicarboxylic acids (such as FDCA) or unsubstituted furans. These compounds find use in organic syntheses and as intermediates .

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, such as human serum albumin

Mode of Action

The exact mode of action of this compound is currently unknown. It has been suggested that similar compounds may interact with their targets through hydrophobic interactions . The compound may bind to the active sites of its targets, leading to changes in their function.

Biochemical Pathways

Furan derivatives are known to be involved in various biological processes, including the bioconversion of furans

Pharmacokinetics

A similar compound, (e)-ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (efhb), has been studied for its binding to human serum albumin (hsa) using the fluorescence quench titration method . This could provide some insight into the bioavailability of the compound.

Result of Action

It has been suggested that similar compounds may cause significant fluorescence quenching and splitting of emission spectra of hsa through a static quenching mechanism . This suggests that the compound may have a significant impact on the function of its targets.

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can significantly affect the activity and stability of similar compounds .

安全和危害

未来方向

属性

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-11-4-6-13(7-5-11)22(19,20)16-10-14(18)17-15-9-12-3-2-8-21-12/h2-9,16H,10H2,1H3,(H,17,18)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYJVZJTDRLVLY-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)

![6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783108.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate](/img/structure/B2783113.png)

![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)